(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a 4-ethylphenyl group and an amino-linked 5-chloro-2-methylphenyl moiety.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3S/c1-3-15-5-7-16(8-6-15)20-13-26-21(25-20)17(11-23)12-24-19-10-18(22)9-4-14(19)2/h4-10,12-13,24H,3H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTJIEHRWDAQKV-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reaction: The thiazole derivative is then subjected to a substitution reaction with 4-ethylphenyl bromide in the presence of a base such as potassium carbonate.
Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the thiazole derivative under basic conditions to form the desired acrylonitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and thiazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like potassium carbonate, nucleophiles such as amines or thiols.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or reduced thiazole derivatives.
Substitution: Various substituted thiazole or aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is investigated for its potential therapeutic effects. It could be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies, but potential mechanisms could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with key analogues from the evidence:
Key Observations:
- The chloro-methylphenyl group may sterically hinder planarization, reducing fluorescence efficiency relative to TP1 ().
- Thermal Stability : Melting points of analogues () correlate with molecular rigidity; bulkier substituents (e.g., 7g’s chlorophenylfuran) increase melting points compared to smaller groups (e.g., 7f’s pyridyl).
- Functional Applications: TP1 () demonstrates cyanide sensing via turn-on fluorescence, suggesting the target compound’s amino and thiazole groups could enable similar anion interactions if synthesized with optimized electronic properties.
Crystallographic and Conformational Analysis
- Planarity and Packing : Isostructural compounds in adopt triclinic (P̄1) symmetry with near-planar cores, except for one fluorophenyl group oriented perpendicularly. The target compound’s ethyl group may disrupt crystallinity compared to fluorophenyl derivatives, altering packing efficiency .
- Density and Space Group: reports a monoclinic (C2) system with a density of 1.405 g/cm³ for a related triazole-thiazole compound. The target compound’s density is likely lower due to the ethyl group’s steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
